D-Daunosamine

Description

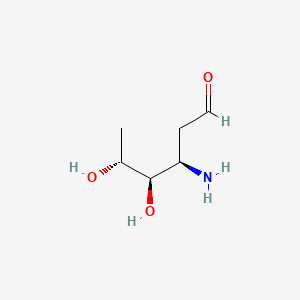

Structure

2D Structure

3D Structure

Properties

CAS No. |

100206-43-7 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.174 |

IUPAC Name |

(3R,4R,5R)-3-amino-4,5-dihydroxyhexanal |

InChI |

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m1/s1 |

InChI Key |

WPJRFCZKZXBUNI-PBXRRBTRSA-N |

SMILES |

CC(C(C(CC=O)N)O)O |

Origin of Product |

United States |

Elucidation of Daunosamine Biosynthetic Pathways and Enzymatic Mechanisms

Biosynthesis of Deoxythymidine Diphosphate-L-Daunosamine (dTDP-L-Daunosamine)

The journey to dTDP-L-daunosamine begins with a readily available carbohydrate precursor and a nucleoside triphosphate.

Initial Enzymatic Conversions from D-Glucose-1-Phosphate

The initial step in the formation of the activated sugar moiety involves the conversion of D-glucose-1-phosphate (G-1-P) into an activated glucose derivative. This process is catalyzed by a glucose-1-phosphate thymidylyltransferase, such as DnmL or RmbA. These enzymes utilize thymidine (B127349) triphosphate (dTTP) to couple with G-1-P, forming deoxythymidine diphosphate-D-glucose (dTDP-D-glucose). This reaction is essential for preparing the glucose molecule for subsequent modifications by activating it as a nucleotide sugar. nih.govresearchgate.netresearchgate.net

Key Intermediates: dTDP-D-Glucose and dTDP-4-keto-6-deoxy-D-glucose

dTDP-D-Glucose: This molecule serves as the foundational activated sugar intermediate. Following its formation, it undergoes a series of modifications to yield the final L-daunosamine structure. nih.govresearchgate.netresearchgate.net

dTDP-4-keto-6-deoxy-D-glucose: This compound is a critical common intermediate in the biosynthesis of numerous deoxysugars. It is generated from dTDP-D-glucose through the action of a dTDP-D-glucose 4,6-dehydratase, such as DnmM or RmbB. This enzyme catalyzes a complex reaction involving oxidation and dehydration, typically requiring a cofactor like NAD+, to remove the hydroxyl group at the C-6 position and introduce a ketone at the C-4 position. nih.govresearchgate.netjmb.or.kroup.combrenda-enzymes.org

Enzymatic Cascade in dTDP-L-Daunosamine Formation

Following the formation of dTDP-4-keto-6-deoxy-D-glucose, a cascade of enzymatic reactions introduces the characteristic features of L-daunosamine: an amino group and the correct stereochemistry.

2,3-Dehydratase Activity (e.g., EvaA, DnmT Homologues)

While the precise role and nomenclature can vary slightly across different studies, enzymes like EvaA (a homologue of DnmT) are implicated in introducing a double bond, often described as a 2,3-dehydration, to the dTDP-4-keto-6-deoxy-D-glucose intermediate. This step is crucial for preparing the sugar for subsequent amination. acs.orgresearchgate.net DnmT itself is described as a hydratase that facilitates the addition of a keto group at the C-3 position of an intermediate. nih.gov

3,5-Epimerase Activity (e.g., DnmU)

The correct stereochemistry of L-daunosamine, particularly at the C-3 and C-5 positions, is established by an epimerase, such as DnmU. This enzyme catalyzes the inversion of configuration at specific carbon centers, transforming intermediates into the correct L-configuration. DnmU has been shown to act as a 3,5-epimerase on various substrates, including dTDP-4-keto-6-deoxy-D-glucose or its derivatives. nih.govacs.orgresearchgate.netresearchgate.netoup.comnih.govcabidigitallibrary.org

The final step in the formation of dTDP-L-daunosamine involves the reduction of the ketone group at the C-4 position to a hydroxyl group. This reaction is carried out by a stereospecific 4-ketoreductase, such as DnmV, which yields the final activated sugar nucleotide. nih.govacs.orgresearchgate.net

Compound List

The following compounds are central to the biosynthesis of L-daunosamine:

| Compound Name | Abbreviation |

| D-Glucose-1-Phosphate | G-1-P |

| Thymidine Triphosphate | dTTP |

| Deoxythymidine Diphosphate-D-Glucose | dTDP-D-Glucose |

| Deoxythymidine Diphosphate-4-keto-6-deoxy-D-Glucose | dTDP-4-keto-6-deoxy-D-Glucose |

| Deoxythymidine Diphosphate-L-Daunosamine | dTDP-L-Daunosamine |

| Thymidine Diphosphate | TDP |

Key Enzymes in dTDP-L-Daunosamine Biosynthesis

| Enzyme Name | Gene Homologue(s) | Primary Function | Key Substrate(s) | Key Product(s) |

| Glucose-1-phosphate thymidylyltransferase | DnmL, RmbA | Activates G-1-P by coupling with dTTP. | D-Glucose-1-Phosphate, dTTP | dTDP-D-Glucose |

| dTDP-D-glucose 4,6-dehydratase | DnmM, RmbB | Catalyzes oxidation and dehydration at C-4 and C-6. | dTDP-D-Glucose | dTDP-4-keto-6-deoxy-D-Glucose |

| 2,3-Dehydratase | EvaA, DnmT | Introduces a double bond (e.g., at C-2/C-3) or a keto group at C-3. | dTDP-4-keto-6-deoxy-D-Glucose (or derivative) | Modified dTDP-deoxysugar intermediate |

| 3-Aminotransferase | DnmJ | Catalyzes the transfer of an amino group. | dTDP-deoxysugar intermediate, L-Glutamate | dTDP-3-amino-deoxysugar intermediate |

| 3,5-Epimerase | DnmU | Inverts stereochemistry at C-3 and/or C-5. | dTDP-deoxysugar intermediate | dTDP-L-configured deoxysugar intermediate |

| 4-Ketoreductase | DnmV | Reduces the ketone group at C-4 to a hydroxyl group. | dTDP-3-amino-4-keto-6-deoxy-L-glucose (or similar) | dTDP-L-Daunosamine |

Biosynthetic Pathway Steps

| Step | Enzyme(s) Involved | Starting Intermediate | Key Transformation | Product Intermediate/Final Product |

| 1 | DnmL / RmbA (Glucose-1-phosphate thymidylyltransferase) | D-Glucose-1-Phosphate, dTTP | Nucleotide activation of glucose. | dTDP-D-Glucose |

| 2 | DnmM / RmbB (dTDP-D-glucose 4,6-dehydratase) | dTDP-D-Glucose | Dehydration at C-6 and oxidation at C-4. | dTDP-4-keto-6-deoxy-D-Glucose |

| 3 | EvaA / DnmT (Dehydratase/Hydratase) | dTDP-4-keto-6-deoxy-D-Glucose | Introduction of a double bond or keto group at C-2/C-3. | Modified dTDP-deoxysugar |

| 4 | DnmJ (3-Aminotransferase) | Modified dTDP-deoxysugar | Addition of an amino group at C-3. | dTDP-3-amino-deoxysugar |

| 5 | DnmU (3,5-Epimerase) | dTDP-3-amino-deoxysugar | Epimerization at C-3 and/or C-5 to achieve L-configuration. | dTDP-L-configured intermediate |

| 6 | DnmV (4-Ketoreductase) | dTDP-L-configured intermediate | Stereospecific reduction of the C-4 ketone to a hydroxyl group. | dTDP-L-Daunosamine |

Ketoreductase Activity (e.g., DnmV)

A key enzymatic step in the final stages of dTDP-L-daunosamine biosynthesis involves a ketoreductase. In the Streptomyces peucetius pathway, the enzyme DnmV plays a critical role. DnmV is an NADPH-dependent 4-ketoreductase that catalyzes the reduction of a ketone group at the C-4 position of an intermediate, specifically dTDP-4-keto-6-deoxy-L-hexulose (or similar precursors like dTDP-4-keto-6-deoxy-D-glucose derivatives), to form the hydroxyl group characteristic of dTDP-L-daunosamine acs.orgresearchgate.netacs.orgmdpi.com. This stereospecific reduction is essential for establishing the correct configuration of the sugar moiety required for its function in anthracycline antibiotics. The activity of DnmV is crucial for the final conversion of the deoxysugar precursor into the activated dTDP-L-daunosamine donor acs.orgacs.org.

Genetic Basis of Daunosamine (B1196630) Biosynthesis

The genetic machinery responsible for D-daunosamine biosynthesis is organized within specific gene clusters, primarily identified in Streptomyces species that produce anthracyclines.

The biosynthesis of dTDP-L-daunosamine is orchestrated by a set of genes, often referred to as the dnm (daunosamine) gene cluster. In Streptomyces peucetius, this cluster includes genes such as dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV researchgate.netmdpi.comnih.gov. These genes encode enzymes that perform sequential modifications on a glucose-derived precursor. For instance, dnmL encodes a thymidylyltransferase, dnmM a TDP-D-glucose 4,6-dehydratase, dnmU a 3,5-epimerase, dnmT a 2,3-dehydratase, dnmJ an aminotransferase, and dnmV the aforementioned 4-ketoreductase acs.orgresearchgate.netacs.org. The characterization of these genes has been instrumental in understanding the flow of metabolites and the specific functions of each enzyme in the pathway researchgate.netasm.org.

Beyond the core dnm cluster, other genes, such as dnrQ and dnrS, have been identified and characterized in Streptomyces peucetius in relation to daunorubicin (B1662515) biosynthesis. The dnrQ gene has been shown to be essential for daunosamine biosynthesis nih.govwikipedia.orgpsu.edu. Concurrently, dnrS is understood to encode a glycosyltransferase responsible for attaching the synthesized daunosamine moiety to the aglycone precursor (epsilon-rhodomycinone) mdpi.comnih.govnih.govuniversiteitleiden.nl. Thus, dnrQS play a dual role, with dnrQ contributing to the sugar's synthesis and dnrS facilitating its conjugation to the anthracycline core.

Reconstitution and Engineering of Daunosamine Biosynthetic Pathways

The ability to reconstitute and manipulate this compound biosynthetic pathways offers powerful tools for both fundamental research and biotechnological applications.

Researchers have successfully reconstituted the dTDP-L-daunosamine biosynthetic pathway in vitro using purified recombinant enzymes acs.orgacs.orgresearchgate.netnih.govacs.org. This approach involves expressing and purifying the key enzymes (e.g., DnmJ, DnmU, DnmV) and then combining them under controlled conditions with appropriate substrates and cofactors (like NADPH) to mimic the natural biosynthetic process acs.orgacs.orgresearchgate.netacs.org. This methodology allows for detailed kinetic analysis of individual enzymes, identification of rate-limiting steps and bottlenecks, and the study of competing reactions acs.orgacs.org. Furthermore, this reconstituted system serves as a platform for "glycodiversification," where enzymes from heterologous pathways can be substituted to engineer the synthesis of novel nucleotide-activated sugars with altered stereospecificity, such as dTDP-L-acosamine, the sugar moiety of epirubicin (B1671505) acs.orgacs.orgresearchgate.netnih.govacs.org. This engineering potential is crucial for developing new anthracycline derivatives with potentially improved therapeutic profiles.

Directed Evolution and Mutagenesis for Pathway Optimization

Research efforts have focused on improving anthracycline yields through genetic modifications and mutations in producing organisms like Streptomyces peucetius nih.govrroij.com. Studies have identified that the formation of dTDP-L-daunosamine and its subsequent glycosylation are rate-limiting steps in daunorubicin and doxorubicin (B1662922) biosynthesis rroij.comrroij.com. Consequently, genetic manipulation of the genes encoding enzymes involved in these processes, such as those responsible for deoxysugar synthesis and glycosyltransferases, has been a key strategy rroij.com.

For example, overexpression of genes involved in deoxysugar biosynthesis and glycosyltransferases has demonstrated synergistic effects, leading to significant increases in anthracycline production titers rroij.com. Furthermore, the use of mutagenesis, such as screening for doxorubicin-resistant strains, can yield host strains that are genetically modified for improved production rroij.com. Directed evolution, in general, enables the discovery of novel enzyme functions and the optimization of existing ones, making it a valuable approach for engineering non-natural metabolic pathways or improving the efficiency of natural ones, including those for complex sugars like this compound nih.gov. While specific studies detailing the directed evolution of this compound pathway enzymes are emerging, the principles are directly applicable to overcoming bottlenecks and enhancing precursor availability.

Strategies for Combinatorial Enzymatic Synthesis and Glycodiversification

The inherent complexity and biological significance of glycosylated natural products have driven interest in methods for their diversification, aiming to generate novel compounds with improved or altered pharmacological properties. Combinatorial enzymatic synthesis and glycodiversification strategies leverage the specificity and versatility of enzymes to create libraries of modified natural products, including those featuring this compound or its analogs acs.orgacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net.

Research has focused on reconstituting the dTDP-L-daunosamine biosynthetic pathway in vitro to serve as a platform for exploring combinatorial synthesis acs.orgacs.orgnih.govresearchgate.net. This approach allows for the testing of different enzyme combinations and variants to produce various dTDP-activated deoxyhexoses. For instance, by replacing the stereospecific ketoreductase (DnmV) in the final step of dTDP-L-daunosamine biosynthesis with an enzyme possessing opposite stereospecificity from a heterologous pathway, researchers have demonstrated the potential for synthesizing nucleotide-activated sugars with tailored regio- and stereochemical properties acs.orgacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This strategy is crucial for glycodiversification, as it enables the creation of novel sugar donors that can then be used to glycosylate aglycones, leading to a diverse range of modified anthracyclines.

Glycosyltransferases, which are responsible for attaching the sugar moieties to the aglycones, are often found to be promiscuous, accepting a variety of sugar donors and aglycone acceptors mdpi.com. This promiscuity is a key feature that facilitates combinatorial biosynthesis, allowing for the creation of unnatural antibiotics by using enzymes from different pathways or by engineering existing ones. For example, the promiscuous nature of glycosyltransferases like AknS has been exploited to transfer dTDP-L-daunosamine to exogenous aglycones, providing insights into generating novel compounds mdpi.com. These advancements in enzymatic synthesis and glycodiversification are vital for discovering new therapeutic agents by systematically modifying the sugar components of natural products.

Stereoselective Chemical Synthesis and Analog Design of Daunosamine

Retrosynthetic Strategies for Daunosamine (B1196630) and its Stereoisomers

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. airitilibrary.com For a molecule like daunosamine, with three contiguous stereocenters, retrosynthesis reveals several potential strategies for controlling its stereochemistry.

A common retrosynthetic approach for the four stereoisomeric 3-amino-2,3,6-trideoxyhexoses, including daunosamine, involves the disconnection of the hexose (B10828440) chain. ursa.cat One strategy envisions the final sugar ring being formed from an acyclic aminodiol precursor. ursa.cat This precursor, an N-Boc-aminodiol, can be traced back to an enantiomerically enriched epoxy alcohol, which itself can be synthesized from a simple starting material like propargyl alcohol via Sharpless asymmetric epoxidation. ursa.cat The key challenge in this forward synthesis is the stereocontrolled addition of a methyl group to an oxazolidine (B1195125) aldehyde intermediate to establish the final stereocenter at C-5. ursa.cat

Another retrosynthetic viewpoint starts with the pyranose ring intact and focuses on introducing the required functionalities. This often involves:

Glycosidic bond disconnection: Simplifying the target to a protected daunosamine glycal (a cyclic enol ether), which can be a versatile intermediate for glycosylation. nih.gov

C-N bond disconnection: This suggests introducing the amino group at C-3 via methods like the reduction of an azide (B81097) or an oxime.

Deoxygenation: The carbons at C-2 and C-6 lack hydroxyl groups, implying deoxygenation steps are necessary in the synthesis from a fully hydroxylated carbohydrate precursor.

These analyses guide the choice of starting materials, whether from the chiral pool of carbohydrates, where the basic pyranose structure is pre-formed, or from non-carbohydrate sources, where the entire chiral backbone must be constructed.

Synthesis from Carbohydrate-Derived Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as carbohydrates, that serve as excellent starting materials for complex synthesis. numberanalytics.comscripps.edu Sugars like D-glucose and D-mannose are particularly valuable due to their abundance and the well-established chemistry for manipulating their multiple stereocenters. scripps.edu

D-glucose, a readily available and inexpensive monosaccharide, has been used as a starting material for daunosamine synthesis. google.com One patented process begins with 1,2:5,6-di-O-isopropylidene-3-amino-3-deoxy-α-D-allofuranose, a derivative of D-glucose, to produce methyl 3-substituted amino-2,3,6-trideoxy-β-L-lyxo-hexopyranoside, an intermediate for daunosamine. google.com

Another pathway commences with tri-O-acetyl-D-glucal. tandfonline.com Key steps in this synthesis include a Michael addition of hydrazoic acid (N₃H) to a hex-2-enose intermediate, followed by glycosidation. A critical transformation is the inversion of configuration at the C-5 position. This is achieved by converting the C-6 hydroxyl into a good leaving group (e.g., bromide), followed by elimination to form a hex-5-enopyranoside. Subsequent stereoselective hydroboration of the double bond reintroduces the C-6 methyl group with the desired L-configuration. tandfonline.com

A separate approach uses 2-amino-2-deoxy-D-glucose (D-glucosamine) as the ultimate starting point to synthesize fluorinated analogs of daunosamine. nih.gov The synthesis proceeds through a methyl 2-benzamido-4,6-O-benzylidene-2-deoxy-3-O-(methylsulfonyl)-α-D-glucopyranoside intermediate. Treatment with fluoride (B91410) displaces the mesylate at C-3 to form a 3-benzamido-2-fluoro-α-D-altropyranoside derivative. The crucial inversion at C-5 is later accomplished via a Hanessian-Hullar reaction to install a C-6 bromide, followed by dehydrobromination to an exocyclic alkene, and finally, catalytic hydrogenation which establishes the L-lyxo configuration. nih.gov

The key transformations in this pathway are summarized below:

| Step | Starting Material | Key Reagents/Reaction | Product/Intermediate |

| 1 | Methyl α-D-mannopyranoside | Benzaldehyde, ZnCl₂ | 2,3:4,6-di-O-benzylidene acetal |

| 2 | Di-O-benzylidene acetal | n-Butyllithium | 2-deoxy-3-keto derivative |

| 3 | 2-deoxy-3-ketone | Hydroxylamine | Oxime derivative |

| 4 | Oxime derivative | Lithium aluminum hydride | D-ribo amine |

| 5 | D-ribo amine | Acetic anhydride | N-acetyl derivative |

| 6 | N-acetyl derivative | N-bromosuccinimide (NBS) | 4-O-benzoyl-6-bromo derivative |

| 7 | 4-O-benzoyl-6-bromide | Silver fluoride, Pyridine | 5,6-unsaturated glycoside |

| 8 | 5,6-unsaturated glycoside | Sodium methoxide | O-debenzoylated intermediate |

| 9 | O-debenzoylated intermediate | H₂, Palladium on carbon | N-acetylated methyl β-glycoside of daunosamine |

Table based on the synthetic route described by Horton & Weckerle (1975). nih.gov

This synthesis is highly efficient and stereoselective. The reduction of the oxime at C-3 is highly stereoselective, and the catalytic hydrogenation of the 5,6-double bond proceeds with a net inversion at C-5, which is critical for converting the D-sugar precursor into the L-daunosamine target. nih.gov

The chiron approach involves using a chiral molecule as a template to impart its stereochemistry to a new, complex molecule. numberanalytics.comscispace.com Beyond bulk carbohydrates like glucose and mannose, more specifically derivatized hexopyranosides can serve as powerful chirons.

For instance, a synthesis of N-acetyl-D-daunosamine (the enantiomer of the natural product) was achieved starting from methyl 3-acetamido-3,6-dideoxy-α-D-gulopyranoside. cdnsciencepub.com This starting material already contains the correct stereochemistry at C-3 and the deoxygenated C-6. The synthesis then hinges on inverting the stereocenter at C-4. This was accomplished by converting the 4-hydroxyl group into a mesylate, which was then displaced by solvolysis to afford the required D-lyxo configuration. cdnsciencepub.com This highlights how a less common hexopyranoside, with some desired features already installed, can provide a more direct route to the target.

Synthesis from Non-Carbohydrate Chiral Pool Materials

An alternative to using carbohydrate precursors is to build the daunosamine scaffold from smaller, non-carbohydrate chiral molecules. This approach offers flexibility and can avoid the numerous protecting group manipulations often required in sugar chemistry.

Methyl L-lactate is an inexpensive, non-carbohydrate chiral pool material that has been successfully employed in the synthesis of 3-aminoglycals, which are direct precursors to amino sugars like daunosamine. nih.govresearchgate.net A stereodivergent strategy allows for the synthesis of different stereoisomers from this single starting material. nih.gov

The synthesis of an L-daunosamine glycal derivative begins by converting methyl L-lactate into a chiral aldehyde. nih.gov A key step is the chelation-controlled addition of an allylmagnesium bromide to this aldehyde, which stereoselectively forms a syn homoallylic alcohol. After protection of the newly formed hydroxyl group, a ring-closing metathesis (RCM) reaction is employed on a vinyl ether derivative to construct the dihydropyran ring system characteristic of a glycal. nih.gov This approach provides a powerful and modern method for assembling the core structure of daunosamine from a simple, non-sugar starting material. While this specific route yields the L-daunosamine glycal, the principles of stereodivergent aldol (B89426) reactions could be applied to access the D-enantiomer as well. nih.gov

Diastereoselective Enolate-Imine Condensation Strategies

A notable strategy for the synthesis of L-daunosamine and its epimer, L-acosamine, involves a highly stereoselective enolate-imine condensation. oup.comoup.com This approach utilizes the lithium dianion of t-butyl S-(+)-3-hydroxybutanoate which reacts with an N-acylaldimine. oup.comoup.com The reaction demonstrates high diastereoselectivity, particularly with the addition of lithium chloride. oup.com The process yields a high ratio of the desired syn, anti-isomer, which can be crystallized to high purity. oup.com Subsequent chemical transformations, including cyclization to a hemithioacetal and conversion to a cyclic acetal, lead to the formation of the N-acyl derivatives of L-daunosamine. oup.com

Another method involves the condensation of the lithium enolate of 3-(dialkylamino) esters with imines, which produces α-[(dialkylamino)alkyl] β-lactams with high stereoselectivity. researchgate.net These intermediates can then be further manipulated to achieve the desired daunosamine structure. The stereochemical outcome of these reactions is often influenced by the specific reagents and reaction conditions employed.

| Reactants | Key Features | Product | Reference |

| Lithium dianion of t-butyl S-(+)-3-hydroxybutanoate, N-acylaldimine | High stereoselectivity, use of lithium chloride | N-acyl derivatives of L-daunosamine | oup.comoup.com |

| Lithium enolates of 3-(dialkylamino) esters, Imines | High stereoselectivity | α-[(dialkylamino)alkyl] β-lactams | researchgate.net |

Advanced Stereoselective Synthesis Methodologies for Daunosamine and its Analogues

The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing the pyranose ring system found in daunosamine and its analogs. rsc.orgsigmaaldrich.com This [4+2] cycloaddition typically involves a conjugated diene and a dienophile, where one or more atoms are heteroatoms. sigmaaldrich.com For the synthesis of a trifluorinated analog of L-daunosamine, a hetero-Diels–Alder reaction between a vinylogous imide and ethyl vinyl ether was employed to form the pyranose ring. rsc.org This reaction can be promoted by heat, high pressure, or Lewis acid catalysis. mdpi.com The resulting adduct is then further elaborated through steps like hydroboration and stereochemical inversion to yield the target aminosugar. rsc.org

The HDA reaction offers a convergent approach to complex cyclic structures, and its application has been crucial in the de novo synthesis of various hexoses and their derivatives. mdpi.com

A photochemical approach to L-daunosamine glycosides involves the aziridination of a hexenopyranoside precursor. acs.org This method utilizes the photoreaction of a methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranoside. acs.org The photolysis generates an acylnitrene which undergoes intramolecular addition to the double bond to form an aziridine (B145994). acs.org

Subsequent stereospecific ring-opening of the aziridine leads to the formation of a 3-amino-3-N-,4-O-carbonyl-2,3,6-trideoxy precursor, which can then be converted to the desired aminosugar methyl glycoside. acs.org The aziridine ring opening can be achieved with various nucleophiles, and the regioselectivity is a key aspect of this transformation. mdpi.com This methodology provides a pathway to aminosugars from unsaturated carbohydrate precursors.

Ring-closing metathesis (RCM) has emerged as an effective strategy for the synthesis of amino glycal precursors of daunosamine. nih.govresearchgate.netnih.gov This approach often starts from a chiral, non-carbohydrate starting material like (-)-methyl-L-lactate. nih.govresearchgate.netnih.gov A key step involves the chelation-controlled addition of an allyl nucleophile to a lactate-derived aldehyde to set the stereochemistry. nih.gov The resulting alcohol is then functionalized to create a diene, which undergoes RCM using a ruthenium catalyst, such as the Hoveyda–Grubbs second-generation catalyst, to form a dihydropyran ring. nih.gov This dihydropyran serves as a versatile intermediate that can be further elaborated into the protected glycal of L-daunosamine. nih.govsciencesconf.org

| Starting Material | Key Reaction | Catalyst | Intermediate | Reference |

| (-)-Methyl-L-lactate | Ring-Closing Metathesis (RCM) of a vinyl ether | Hoveyda–Grubbs II | Dihydropyran | nih.govresearchgate.netnih.gov |

The regioselective and enantioselective ring-opening of epoxides is a fundamental transformation in organic synthesis that has been applied to the formation of aminosugars. researchgate.netnih.govscielo.org.mx This strategy often involves the use of a metal catalyst to control the regioselectivity of the nucleophilic attack on the epoxide ring. researchgate.netnih.gov For the synthesis of β-amino alcohols, which are key intermediates for aminosugars, epoxides are reacted with amines. scielo.org.mx

The presence of a directing group, such as a hydroxyl group, within the epoxide substrate can guide the incoming nucleophile to a specific carbon of the oxirane ring. nih.gov This substrate-directed approach allows for high regioselectivity even in cases where the electronic and steric bias of the epoxide is minimal. nih.gov Various catalytic systems, including those based on tungsten and gadolinium, have been developed for the asymmetric ring-opening of epoxides with amines, providing access to enantioenriched amino alcohol building blocks. researchgate.netnih.gov

The stereochemical outcome of the glycosidic bond formation is a critical aspect of daunosamine synthesis. usp.br The anomeric effect, which favors an axial orientation for electronegative substituents at the anomeric carbon, plays a significant role in determining the stereoselectivity of glycosylation reactions. usp.brfiveable.me The choice of glycosyl donor, acceptor, promoter, and solvent all influence the α/β ratio of the resulting glycoside. acs.orgnih.gov

For instance, the use of glycosyl donors with a participating group at the C-2 position can effectively control the anomeric configuration. fiveable.me In the absence of such a group, as in the case of 2-deoxy sugars like daunosamine, controlling stereoselectivity is more challenging. nih.gov Strategies to address this include the use of specific activating agents like trialkylsilyl triflates, which have been shown to be effective promoters in the glycosidation of L-rhodinosyl acetate (B1210297) derivatives, closely related to daunosamine. acs.org The careful selection of protecting groups on the glycosyl donor is also crucial to prevent side reactions and ensure high yields of the desired anomer. acs.org

Synthesis of Specific Daunosamine Derivatives and Analogues

The modification of the daunosamine moiety is a critical strategy in the development of new anthracycline analogues with potentially improved therapeutic profiles. Synthetic efforts have focused on creating a variety of derivatives, including acylated, fluorinated, and sterically modified variants, as well as optimizing methods for its conjugation to aglycones.

N-Acetylated and N-Benzoylated Daunosamine Variants

N-acylation of the amino group on daunosamine is a common step in many synthetic routes, serving as both a protecting group strategy and a means to create specific analogues. The synthesis of N-acetyl and N-benzoyl derivatives has been achieved through various stereoselective methods.

Syntheses of N-acetyl-D-daunosamine have also been described starting from methyl 3-acetamido-2,3-dideoxy-β-D-arabino-hexopyranoside. researchgate.netcdnsciencepub.com The process involves converting the starting material into a 6-iodo derivative, followed by reductive dehalogenation to introduce the 6-deoxy function. Inversion of the stereocenter at C-4 is then achieved via solvolysis of a 4-O-mesylate to yield the desired D-lyxo configuration of N-acetyl-D-daunosamine. researchgate.net

Table 1: Synthesis of N-Acylated Daunosamine Derivatives

| Derivative | Starting Material | Key Steps/Reagents | Reference |

| N-Benzoyl L-Daunosamine | O-t-butyldimethylsilyl L-lactaldehyde | Intramolecular conjugate addition; DIBAL reduction. | rsc.org |

| N-Acetyl & N-Benzoyl L-Daunosamine | Methyl α-D-mannopyranoside | Nine-step synthesis including oxime reduction and dehydrohalogenation. | nih.gov |

| N-Acetyl D-Daunosamine | Methyl 3-acetamido-2,3-dideoxy-β-D-arabino-hexopyranoside | Iodination at C-6; Reductive dehalogenation; Inversion at C-4 via mesylate solvolysis. | researchgate.netcdnsciencepub.com |

Fluoro-Daunosamine Analogues (e.g., 2-fluoro-L-daunosamine)

Fluorination of the daunosamine ring can significantly alter the biological properties of the parent anthracycline. Syntheses of various fluoro-daunosamine analogues have been developed, targeting different positions and stereochemistries.

Derivatives of (S)-2-fluoro-L-daunosamine have been synthesized from 2-amino-2-deoxy-D-glucose. nih.gov A key intermediate, methyl 2-benzamido-4,6-O-benzylidene-2-deoxy-3-O-(methylsulfonyl)-α-D-glucopyranoside, is treated with tetrabutylammonium (B224687) fluoride. This results in a 63% yield of the 2-fluoro-α-D-altropyranoside derivative. nih.gov Further steps, including a Hanessian-Hullar reaction to introduce a 6-bromo group, dehydrobromination, and catalytic hydrogenation, afford the desired fluorodaunosaminide. nih.gov

The synthesis of (R)-2-fluoro-L-daunosamine has also been achieved. nih.gov The process starts from 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-glucopyranose. This is converted to a 3-azido derivative, which then undergoes a Hanessian-Hullar reaction, dehydrobromination, debenzoylation, and catalytic hydrogenation to yield the target methyl (R)-2-fluoro-β-L-daunosaminide. nih.gov

Table 2: Selected Syntheses of Fluoro-Daunosamine Analogues

| Analogue | Starting Material | Key Fluorination Step/Reagent | Reference |

| (S)-2-fluoro-L-daunosamine | 2-Amino-2-deoxy-D-glucose | Treatment of a 3-O-mesyl precursor with tetrabutylammonium fluoride. | nih.gov |

| (R)-2-fluoro-L-daunosamine | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-glucopyranose | The fluorine is present in the starting material; subsequent steps modify other positions. | nih.gov |

| α-fluoro-L-daunosamine | Methyl-2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside | Replacement of a mesyl group using Et3N, 3HF complex. | tandfonline.com |

Trifluorinated Daunosamine Analogues (e.g., 6,6,6-trifluoro-L-daunosamine)

Introducing a trifluoromethyl group, particularly at the C-6 position, is of interest due to its strong electron-withdrawing nature and high lipophilicity, which could stabilize the glycosidic bond and improve cellular uptake. rsc.org

A short and stereoselective synthesis of 6,6,6-trifluoro-L-daunosamine has been accomplished. rsc.orgrsc.org The key step in forming the pyranose ring is a hetero-Diels–Alder reaction between a vinylogous imide and ethyl vinyl ether, which produces the adduct in a 40% yield. rsc.org To achieve the daunosamine stereochemistry, the configuration at the C-4 position of an intermediate is inverted. This is accomplished through Swern oxidation of the 4-hydroxyl group, followed by a subsequent borohydride (B1222165) reduction. rsc.orgrsc.org The final target compound is obtained after acid hydrolysis of the corresponding ethyl glycoside. rsc.org

Table 3: Key Steps in the Synthesis of 6,6,6-Trifluoro-L-Daunosamine

| Step | Description | Reagents | Reference |

| 1 | Hetero-Diels-Alder Reaction | Vinylogous imide, ethyl vinyl ether | rsc.orgrsc.org |

| 2 | Hydroboration | BH₃·S(CH₃)₂ | rsc.org |

| 3 | N-Trifluoroacetylation | Trifluoroacetic anhydride | rsc.orgrsc.org |

| 4 | Inversion of C-4 Stereochemistry | Swern oxidation, then borohydride reduction | rsc.orgrsc.org |

| 5 | Removal of Chiral Auxiliary | Hydrogenolysis | rsc.org |

| 6 | Acid Hydrolysis | 0.5 M Hydrochloric acid | rsc.org |

Sterically Hindered Daunosamine Derivatives

The synthesis of sterically hindered daunosamine derivatives is explored to probe the structural requirements of the anthracycline-DNA interaction and to potentially modulate enzymatic processing. Such modifications involve the introduction of bulky substituents on the daunosamine nitrogen.

One study examined a series of N-substituted daunorubicin (B1662515) derivatives with bulky groups, such as a flexible heterocyclic ring, attached to the nitrogen atom via a formamidine (B1211174) spacer. researchgate.net These were designed to investigate the impact of steric bulk on enzymatic activation and free radical formation. The synthesis of these compounds involves modifying the amino group of the daunosamine moiety within the parent drug. While some sterically hindered N-substituted derivatives are poor substrates for enzymes like NADH dehydrogenase, it was found that introducing the bulky group through a flexible one-atom spacer did not necessarily induce a prohibitive steric hindrance effect. researchgate.net The synthesis of sterically hindered nitroxides, which can be complex heterocyclic structures, often involves multi-step sequences including intramolecular cycloadditions and organometallic additions to nitrone intermediates. researchgate.net Such strategies could conceptually be applied to build complex, bulky substituents for attachment to daunosamine.

Design and Synthesis of Glycosyl Donors and Acceptors for Anthracycline Conjugation

The glycosylation reaction, which couples the daunosamine sugar to the anthracycline aglycone, is a pivotal step in the total or semi-synthesis of these anticancer agents. This requires the chemical activation of either the sugar as a glycosyl donor or the aglycone as a glycosyl acceptor.

Glycosyl Donors: Daunosamine must be converted into a suitable glycosyl donor that can react with the aglycone's hydroxyl group. A common strategy involves converting the free sugar into a glycosyl halide. For instance, (S)-2-fluorodaunosamine hydrochloride was converted into an α,β-1,4-di-O-acetyl-N-trifluoroacetyl derivative, which was then transformed into the corresponding glycosyl bromide for condensation with daunomycinone (B1669838). cdnsciencepub.com Similarly, an (R)-2-fluorodaunosamine derivative was activated as an α-1,4-di-O-acetyl-N-trifluoroacetyl derivative, which was then condensed with carminomycinone (B27442) using trimethylsilyl (B98337) triflate as a promoter. cdnsciencepub.com Thioglycosides are another class of effective glycosyl donors, often activated by thiophilic promoters. An L-fucal-based synthesis produced an azido-thioglycoside donor that enabled efficient coupling to anthracyclinones using TMSOTf catalysis.

Glycosyl Acceptors: Alternatively, the aglycone or a glycosylated anthracycline can be used as a glycosyl acceptor. In one approach, 3′-N-trifluoroacetyl daunorubicin was used as a glycosyl acceptor for a subsequent glycosylation reaction. google.com Another strategy involves converting the 3'-amino group of daunorubicin into an azido (B1232118) group, creating 3′-azido-deamino-daunorubicin, which serves as an acceptor for coupling with other 2,6-dideoxysugars. google.com The glycosylation of these acceptors is often performed in the presence of a catalyst system such as silver perfluorobutyrate (AgPF6) and 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP). google.com

A modular strategy for creating anthracycline mimics involves synthesizing a propargyl glycoside of daunosamine. nih.gov This donor can then be coupled to various aromatic intercalators using Sonogashira coupling, demonstrating the flexibility of using activated daunosamine building blocks. nih.gov

Table 4: Strategies for Daunosamine-Aglycone Conjugation

| Strategy | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Reference |

| Glycosyl Halide | 4-O-p-nitrobenzoyl-N-trifluoroacetyl-L-daunosaminyl bromide | Daunomycinone | Not specified | google.com |

| Glycosyl Halide | (S)-2-fluorodaunosamine-derived glycosyl bromide | Daunomycinone | Not specified | cdnsciencepub.com |

| Acylated Donor | α-1,4-di-O-acetyl-N-trifluoroacetyl-(R)-2-fluorodaunosamine | Carminomycinone | Trimethylsilyl triflate | cdnsciencepub.com |

| Acceptor Modification | Various 2,6-dideoxysugar donors | 3′-N-Trifluoroacetyl daunorubicin | AgPF6 / TTBP | google.com |

| Biosynthetic Donor | dTDP-L-daunosamine | Aklavinone (aglycone precursor) | Glycosyltransferase (enzyme) | nih.gov |

| Modular Synthesis | Propargyl α-daunosaminide | Iodinated aromatic intercalators | Sonogashira coupling (Pd/Cu catalyst) | nih.gov |

Molecular Recognition and Functional Implications of the Daunosamine Moiety

Daunosamine (B1196630) as a Glycosidic Component in Anthracycline Aglycones

Daunosamine, chemically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is attached to the tetracyclic aglycone core of anthracyclines, such as daunorubicin (B1662515) and doxorubicin (B1662922), through a glycosidic bond. nih.govwikipedia.org This sugar component is essential for the anticancer activity of these drugs, as the aglycones alone lack significant anti-tumor effects. universiteitleiden.nl

Nature of the Glycosidic Linkage to Tetracyclic Aglycones (e.g., ε-Rhodomycinone, Daunomycinone (B1669838), Adriamycinone)

The biosynthesis of daunosamine-containing anthracyclines involves the enzymatic attachment of a nucleotide-activated form of daunosamine, dTDP-L-daunosamine, to the aglycone. researchgate.netnih.gov In the biosynthesis of daunorubicin and doxorubicin, the aglycone precursor ε-rhodomycinone is glycosylated with dTDP-L-daunosamine to form rhodomycin (B1170733) D. nih.govwikipedia.org Subsequent enzymatic modifications, including demethylation, decarboxylation, and oxidation, convert rhodomycin D into daunorubicin, which can be further hydroxylated to yield doxorubicin. nih.gov

The glycosidic bond is formed between the anomeric carbon (C-1') of daunosamine and the hydroxyl group at the C-7 position of the tetracyclic aglycone. universiteitleiden.nlnih.gov This linkage is typically in the α-configuration. universiteitleiden.nl The specific aglycones involved, such as daunomycinone in daunorubicin and adriamycinone in doxorubicin, differ in their substitution pattern on the tetracyclic ring system, which in turn influences the biological activity of the final compound. google.comgoogle.comnih.gov

Molecular Interactions of Daunosamine-Containing Anthracyclines with Deoxyribonucleic Acid (DNA)

The primary mechanism of action for anthracyclines involves their interaction with DNA. wikipedia.orgnumberanalytics.comresearchgate.net This interaction is multifaceted, involving intercalation of the planar aglycone and binding of the daunosamine sugar in the minor groove.

Mechanisms of Intercalation within the DNA Helix

The planar aromatic chromophore of the anthracycline molecule inserts itself between adjacent base pairs of the DNA double helix. wikipedia.orgnumberanalytics.comacs.orgtaylorandfrancis.com This intercalation process leads to a distortion of the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription by inhibiting the action of topoisomerase II. wikipedia.orgnumberanalytics.comineosopen.org While the aglycone is the primary intercalating agent, the daunosamine moiety plays a crucial role in stabilizing this interaction.

Influence of the Daunosamine Moiety on DNA Binding Affinity

The attachment of the daunosamine sugar is a critical factor in the high-affinity binding of anthracyclines to DNA. The planar aglycone portion of the molecule intercalates between DNA base pairs, while the daunosamine moiety sits (B43327) in the minor groove, providing essential stabilizing interactions. researchgate.netpnas.org This groove-binding contribution is energetically significant, with studies revealing a favorable energetic contribution of approximately 2 kcal/mol from the daunosamine moiety alone. uniroma1.it

The stereochemistry of the sugar is paramount; alterations can lead to a substantial energetic penalty, reducing DNA-binding affinity due to mismatched stereoelectronic interactions. uniroma1.it The primary contributor to this binding stabilization is the protonated amino group at the C-3' position. researchgate.net This positively charged group forms crucial electrostatic interactions, including salt bridges with the negatively charged phosphate (B84403) backbone of DNA and specific hydrogen bonds with base pairs, often targeting G-C rich regions. nih.govsci-hub.se For instance, the 3'-amino group and the 4'-hydroxyl group of daunosamine can form hydrogen bonds with the N3 and O2 atoms of guanine (B1146940) and cytosine bases within the minor groove. sci-hub.se

Research has demonstrated that the daunosamine sugar is a primary driver of the sequence selectivity of anthracyclines. jst.go.jp Computational studies have indicated that the N3' ammonium (B1175870) group can form hydrogen bonds with base pairs up to three positions away from the primary intercalation site, an interaction that significantly influences the stability and preference for certain DNA sequences. jst.go.jp The importance of the unmodified amino group is further highlighted by studies showing that its replacement or modification significantly alters DNA interaction. For example, replacing the 3'-amino group with a hydroxyl group results in a loss of 0.7 kcal/mol in binding free energy, even after accounting for the loss of the positive charge. uniroma1.it

The profound impact of the daunosamine moiety on DNA binding is exemplified by the development of bisanthracyclines, where two daunorubicin monomers are linked via their daunosamine amino groups. nih.govuminho.pt These dimeric compounds exhibit exceptionally high DNA binding affinity, with binding constants several orders of magnitude greater than the monomeric parent drug, underscoring the critical role of daunosamine in mediating these powerful interactions. uminho.ptnih.gov

| Compound | Description | Binding Constant (K) to DNA (M⁻¹) | Binding Free Energy (ΔG°) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |

|---|---|---|---|---|---|

| Daunorubicin | Monomeric Anthracycline | ~2.3 x 10⁵ researchgate.net | -7.3 researchgate.net | - | - |

| WP762 | Bis-daunorubicin linked via m-xylenyl bridge at daunosamine amino groups | 7.3 x 10¹² uminho.pt | -17.3 uminho.pt | -33.8 uminho.pt | +16.5 uminho.pt |

| WP631 | Bis-daunorubicin linked via p-xylenyl bridge at daunosamine amino groups | 2.7 x 10¹¹ nih.gov | - | - | - |

Daunosamine-Mediated Interactions with Cellular Macromolecules Beyond DNA

Recent evidence has revealed that anthracyclines induce "chromatin damage" through the eviction of histones from nucleosomes, a process critically dependent on the daunosamine sugar. pnas.orgnih.gov The intercalation of the aglycone into nucleosomal DNA creates torsional stress, which is compounded by the presence of the sugar moiety in the minor groove. uniroma1.itresearchgate.net The sugar competes for space with core histones, destabilizing the nucleosome structure and leading to the dissociation of H2A/H2B histone dimers. uniroma1.itnih.gov

Crucially, experimental studies have shown that doxorubicinone, the metabolite of doxorubicin that lacks the daunosamine moiety, is incapable of evicting histones under the same conditions. uniroma1.itnih.gov This demonstrates that the sugar moiety plays an indispensable role in mediating this effect. uniroma1.itnih.gov This histone eviction is not a minor consequence; it leads to significant epigenomic and transcriptomic alterations and can attenuate DNA damage repair processes, contributing substantially to the drug's efficacy. pnas.orgnih.gov

The daunosamine sugar, being a hydrophilic component on an otherwise largely lipophilic molecule, plays a key role in how anthracyclines interact with and permeate cellular membranes. The entry of anthracyclines into cells often occurs via passive diffusion, and interactions with the lipid bilayer are an unavoidable and important step. nih.govnih.gov The ionizable amino group on daunosamine (pKa ≈ 7.6-8.2) means the charge state of the molecule can be influenced by the local pH environment. umh.es Studies using model liposomes have shown that the interaction between daunorubicin and membranes is strongly governed by the surface charge of the lipid bilayer, with a much stronger association observed with negatively charged membranes. umh.es This electrostatic attraction is a key initial step in the drug's approach to the cell surface.

Molecular dynamics simulations have provided detailed insights into the behavior of the daunosamine moiety within lipid bilayers. nih.gov Once an anthracycline molecule is incorporated into the membrane, the daunosamine sugar has distinct orientational preferences that differ between analogues. For epirubicin (B1671505), idarubicin, and daunorubicin, the sugar tends to adopt a horizontal position relative to the plane of the membrane. In contrast, the daunosamine on doxorubicin is more flexible, showing no strong preference and adopting both horizontal and perpendicular orientations. nih.gov This flexibility may correlate with its ability to diffuse more rapidly into the bilayer. nih.gov

Furthermore, the daunosamine moiety remains significantly solvated even within the lipid bilayer core. nih.gov Water molecules and lipid headgroups can associate with the sugar, facilitating its presence in the hydrophobic membrane environment. nih.gov In some simulated events, this solvation contributes to the formation of transient pores or channels lined by lipid headgroups, providing a potential gateway for the drug to traverse the membrane. nih.gov

Structure-Activity Relationship Studies of Daunosamine Modifications at the Molecular Level

Modifying the daunosamine sugar has been a key strategy in the development of new anthracycline analogues, with the goal of enhancing efficacy or altering activity profiles.

The 3'-amino group of daunosamine is a hot spot for chemical modification due to its high reactivity and critical role in the drug's mechanism of action. researchgate.net Its function is essential for optimal DNA binding and interaction with topoisomerase II. hilarispublisher.com However, it is not irreplaceable. Studies have shown that replacing the 3'-amino group with a hydroxyl group can be done without a significant reduction in cytotoxic or topoisomerase II-targeting activity. nih.gov

Conversely, introducing bulky substituents at the 3'-position can completely abrogate the drug's ability to stabilize the topoisomerase II-DNA cleavable complex. nih.gov For example, morpholinyl derivatives of doxorubicin are unable to inhibit the enzyme, indicating their cytotoxic mechanism is independent of topoisomerase II poisoning. nih.gov N-alkylation of the amino group can produce compounds that are more potent in vitro than those with a primary amine. jst.go.jp However, this can also reduce DNA binding affinity due to lower basicity and steric hindrance. researchgate.net The conversion of the amino group to a neutral amide or an N-trifluoroacetyl group also significantly reduces DNA binding and alters the structural changes induced in the DNA upon binding. researchgate.netnih.gov More recent strategies have involved replacing the 3'-amino group with an azido (B1232118) (-N₃) group, which has been shown to produce analogues capable of overcoming certain mechanisms of drug resistance. usp.br

| Parent Compound | Modification at 3'-Position | Resulting Compound/Class | Impact on Molecular Mechanism |

|---|---|---|---|

| Doxorubicin | N-Trifluoroacetylation | N-(trifluoroacetyl) doxorubicin (FDOX) | Forms more stable complex with DNA (higher K) but induces fewer structural changes in the DNA helix compared to doxorubicin. nih.gov |

| Doxorubicin | Replacement with -OH | 3'-hydroxy-doxorubicin | Maintains ability to target topoisomerase II and retains cytotoxic activity. nih.gov |

| Doxorubicin | Replacement with morpholinyl group | 3'-morpholinyl-doxorubicin | Loses the ability to inhibit topoisomerase II; cytotoxicity is mediated by a different mechanism. nih.gov |

| Daunorubicin | Replacement with azido (-N₃) group | 3'-azido-daunorubicin | Retains antiproliferative activity and can overcome P-glycoprotein-mediated drug resistance. usp.br |

| Aclarubicin | N,N-dimethylation | Aclarubicin | Exhibits enhanced histone eviction activity but fails to induce DNA double-strand breaks. pnas.orgacs.org |

Stereochemical Alterations at C-4 (e.g., L-Acosamine vs. L-Daunosamine)

The stereochemistry at the C-4 position of the amino sugar is a key determinant of the biological activity and toxicity of anthracyclines. The epimerization of the hydroxyl group at this position, converting L-daunosamine to L-acosamine, has been a significant area of research aimed at developing safer and more effective anticancer agents. acs.orgoup.com

Epirubicin, a semisynthetic derivative of doxorubicin, features L-acosamine instead of L-daunosamine. This change from an axial to an equatorial configuration of the C-4' hydroxyl group results in a compound with reduced cardiotoxicity while maintaining comparable antitumor efficacy. acs.orgnih.govmdpi.com The alteration in stereochemistry at C-4 impacts the drug's interaction with DNA and topoisomerase II. acs.org While L-daunosamine provides a favorable stereochemical fit within the minor groove of B-form DNA, the orientation of the hydroxyl group in L-acosamine alters this interaction. acs.orgpnas.org

Research has shown that replacing L-daunosamine with L-acosamine can retain anticancer activity. oup.com The synthesis of L-acosamine and its incorporation into anthracycline frameworks has been a strategy to mitigate the cardiotoxic side effects associated with drugs like doxorubicin. oup.comclockss.org The development of methods to invert the stereochemistry at C-4 has been crucial in this endeavor. nih.gov

The biological impact of this stereochemical change is highlighted by the different activities of various derivatives. For instance, derivatives of 6,11-dimethyl-6H-indolo[2,3-b]quinoline containing L-daunosamine and L-acosamine were found to be potent inhibitors of topoisomerase II. researchgate.net

Table 1: Comparison of L-Daunosamine and L-Acosamine Containing Anthracyclines

| Feature | L-Daunosamine (in Doxorubicin/Daunorubicin) | L-Acosamine (in Epirubicin) |

|---|---|---|

| C-4' OH Configuration | Axial | Equatorial |

| Biological Impact | High antitumor activity, but associated with cardiotoxicity acs.orgresearchgate.net | Similar antitumor activity to doxorubicin, but with reduced cardiotoxicity acs.orgnih.govmdpi.com |

| DNA Interaction | Favorable stereochemical fit in the DNA minor groove acs.orgpnas.org | Altered interaction with DNA and topoisomerase II acs.org |

Effects of Functional Group Derivatization (e.g., Formamidino, Oxazoline (B21484), Azido)

Modification of the amino group on the daunosamine sugar has led to the development of derivatives with altered biological profiles. These derivatizations aim to improve efficacy, overcome drug resistance, and reduce toxicity. researchgate.netresearchgate.net

Formamidino Derivatives: The transformation of the 3'-amino group into a formamidino group [-N=CH-N<] has produced a series of new anthracycline analogs. researchgate.net These derivatives, which can incorporate cyclic secondary amines like morpholine (B109124) or hexamethyleneimine, have shown promising anticancer activity, sometimes exceeding that of the parent drug. researchgate.netnih.govnauka.gov.pl For example, five formamidino-doxorubicin derivatives were found to be more cytotoxic than doxorubicin against human ovarian cancer cells. nih.gov Studies have indicated that the introduction of a formamidino group can reduce the affinity for DNA but may enhance cellular uptake in certain cell lines. uni.lunih.gov This modification has been associated with lower cardiotoxicity. researchgate.netnih.gov

Oxazoline Derivatives: During the synthesis of formamidinoanthracyclines, an interesting byproduct containing an oxazoline ring fused to the daunosamine moiety has been isolated. researchgate.netresearchgate.net Oxazolinodoxorubicin, for instance, has demonstrated increased anticancer activity, particularly in inducing apoptosis and genotoxicity. uni.lunih.gov This structural modification shows potential for developing more potent anticancer agents. nih.gov Oxazolinodaunorubicin also exhibited significant antiproliferative activity and an ability to overcome drug resistance in cancer cells, with notably lower toxicity than the parent compound. researchgate.net

Azido Derivatives: Replacing the amino group with an azido group has also been explored. The 3'-azido derivatives of daunorubicin, doxorubicin, and epirubicin have been synthesized and shown to retain antiproliferative activity against drug-sensitive human cancer cell lines. usp.br This substitution is considered a specific change that may help in overcoming drug resistance in certain cancer cells. usp.br The synthesis of these azido analogues often involves the use of azido glycosides as precursors. usp.brresearchgate.net

Table 2: Effects of Daunosamine Functional Group Derivatization

| Derivative Type | Modification | Key Research Findings |

|---|---|---|

| Formamidino | Replacement of the 3'-amino group with a formamidino group [-N=CH-N<] incorporating a cyclic amine. researchgate.net | Increased cytotoxicity in some cancer cell lines compared to parent drug; reduced cardiotoxicity. researchgate.netnih.gov |

| Oxazoline | Formation of an oxazoline ring fused to the daunosamine moiety. researchgate.net | Enhanced anticancer activity through increased apoptosis and genotoxicity; ability to overcome drug resistance. researchgate.netuni.lunih.gov |

| Azido | Substitution of the 3'-amino group with an azido group. usp.br | Retained antiproliferative activity; potential to overcome drug resistance. usp.br |

Implications of N-Alkylation Patterns for Molecular Activity

N-alkylation of the daunosamine amino group is a well-established method for modifying anthracyclines. ineosopen.orgresearchgate.net This functionalization allows for the introduction of various groups, which can significantly impact the drug's biological activity. researchgate.net

Early studies reported the synthesis of N-alkyl-substituted anthracyclines from daunorubicin and doxorubicin. ineosopen.orgineosopen.org While these modifications often led to a reduction in cardiotoxicity, they also sometimes resulted in a decreased ability to bind to DNA due to the lower basicity of the resulting secondary amine and potential steric hindrance. ineosopen.orgineosopen.org

However, more recent research has shown that N-alkylation can be a promising strategy for developing potent antitumor agents. For example, the alkylation of the amino group with certain moieties has been shown to retain anticancer activity while reducing toxicity to heart cells. ineosopen.org The synthesis of N-trifluoroacetyl adriamycin-14-valerate, an N-acylated derivative, also demonstrated lower toxicity than its parent compound. ineosopen.org

The daunosamine moiety is considered a highly sensitive part of the molecule in terms of biological response to such chemical transformations. researchgate.net The introduction of different functional and pharmacophore groups through N-alkylation continues to be an active area of research to create novel anthracycline derivatives with improved therapeutic profiles. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Daunosamine Characterization

X-ray Diffraction for Crystallographic Analysis of Daunosamine (B1196630) and its Derivatives

X-ray diffraction provides definitive three-dimensional structural information, including crystal packing, bond lengths, bond angles, and the absolute stereochemical configuration.

Structural Confirmation: X-ray crystallography has been instrumental in determining the precise three-dimensional structure of daunorubicin (B1662515) and doxorubicin (B1662922) when complexed with DNA researchgate.netnih.govrcsb.orgnih.govrcsb.orgresearchgate.netresearchgate.net. These studies consistently reveal that the daunosamine sugar moiety is positioned within the minor groove of the DNA helix, forming specific interactions with the DNA bases.

Crystallographic Parameters: For daunorubicin-DNA complexes, tetragonal crystals are often observed in the space group P4(1)2(1)2, with typical cell dimensions around a ≈ 2.8 nm and c ≈ 5.3 nm, and resolutions reported down to 0.18 nm (1.8 Å) nih.govrcsb.orgnih.govrcsb.orgresearchgate.net. The hydrochloride salt of D-Daunosamine itself has been reported to crystallize in a monoclinic lattice . X-ray diffraction is also used to confirm the structures of synthetic daunosamine derivatives researchgate.net.

Table 5.2: Representative X-ray Crystallographic Parameters for Daunorubicin/Doxorubicin-DNA Complexes

| Complex | Resolution (Å) | Space Group | Cell Dimensions (a, b, c) | Notes | Source |

| Daunorubicin-d(CGATCG) | 1.50 | P4(1)2(1)2 | a = 27.98 Å, c = 52.87 Å | Daunosamine in minor groove. | nih.govrcsb.org |

| Daunorubicin-d(CGTACG) | 1.20 | P4(1)2(1)2 | a = b = 27.86 Å, c = 52.87 Å | Refined to R factor 0.175. | researchgate.net |

| WP401-DNA hexamers (e.g., CGTACG) | 0.18 (1.8) | P4(1)2(1)2 | a=b ≈ 2.8 nm, c ≈ 5.3 nm | Modified daunosamine in minor groove. | nih.govrcsb.org |

| MEN 10755-d(CGATCG) | 2.1 | Not specified | Not specified | Disaccharide analogue; daunosamine moiety involved in interactions. | researchgate.net |

Computational Chemistry and In Silico Modeling Approaches

Computational methods complement experimental techniques by providing atomistic details and predicting molecular behavior.

Molecular Dynamics (MD) Simulations: MD simulations are widely used to study the dynamic behavior of this compound within larger molecules and their interactions with biological targets like DNA and RNA researchgate.netnih.govillinois.edursc.orgnih.govpsu.edu. These simulations reveal how the daunosamine moiety contributes to binding affinity and specificity through hydrogen bonding and electrostatic interactions nih.govrsc.org.

Quantum Mechanics (QM) and Molecular Docking: QM calculations and molecular docking are employed to investigate binding energies, identify preferred binding sites, and understand reaction mechanisms nih.govrsc.org. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are used to simulate spectroscopic data, providing a bridge between theory and experiment nih.gov. Computational studies have specifically highlighted the role of the daunosamine moiety in contributing to the binding affinity of daunomycin to RNA rsc.org.

Compound Name Table:

this compound

Daunorubicin

Doxorubicin

WP401 (Daunorubicin derivative)

MEN 10755 (Doxorubicin analogue)

dTDP-L-daunosamine (Biosynthetic precursor)

D-Xylose (For comparison, not a daunosamine derivative)

Afegostat (Structural isomer)

Molecular Dynamics Simulations of Daunosamine-Anthracycline Complexes and Membrane Interactions

Molecular dynamics (MD) simulations are instrumental in elucidating the dynamic behavior and interactions of this compound-containing anthracyclines with biological macromolecules and cellular membranes. These simulations provide atomic-level insights into binding modes, conformational changes, and stability over time.

Studies utilizing MD simulations have extensively investigated the intercalation of anthracyclines into DNA. For instance, the precise fit of the this compound moiety into the minor groove of B-form DNA is a key factor contributing to the strong preference of daunorubicin for this DNA conformation, as indicated by simulations that resemble published crystal structures pnas.orgnih.gov. These simulations reveal how the this compound's orientation and shape complementarity influence its interaction with the DNA minor groove pnas.orgnih.gov. MD has also been employed to analyze the binding of daunomycin to G-quadruplex DNA, demonstrating that the this compound sugar moiety can insert into grooves, contributing to binding affinity through stacking and groove interactions acs.orgresearchgate.net. Furthermore, MD simulations have been used to calculate the free energy changes associated with the intercalation of anthracyclines into DNA, providing quantitative measures of binding strength whiterose.ac.uknih.gov. For example, theoretical binding free energies for daunomycin and doxorubicin intercalation into DNA have been calculated to be approximately -7.27 ± 0.23 kcal/mol and -8.61 ± 0.33 kcal/mol, respectively whiterose.ac.uk.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations offer a powerful approach to understanding the electronic structure, reactivity, and properties of molecules at a fundamental level. While specific QM studies focused solely on this compound are less prevalent in the retrieved literature compared to its anthracycline complexes, the principles of QM are applied to predict various chemical properties relevant to drug design and understanding chemical behavior.

QM methods, often combined with machine learning techniques, are used to accurately predict molecular properties such as pKa values nih.gov. These calculations can elucidate electron distribution, charge densities, and potential reaction pathways, which are vital for predicting how this compound might behave chemically, for instance, in metabolic transformations or during its biosynthesis. QM descriptors can enhance the generalizability of predictive models for chemical reactivity and molecular properties, particularly for smaller datasets where they can correlate well with target properties chemrxiv.org. Such theoretical insights are foundational for predicting the stability of glycosidic bonds or the reactivity of functional groups within this compound and its derivatives.

Docking Studies of Daunosamine-Containing Ligands with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, e.g., DNA or protein) when bound to each other to form a stable complex. Docking studies involving this compound-containing anthracyclines have been extensively performed to understand their binding mechanisms to DNA.

Docking studies have confirmed that daunomycin binds to G-quadruplex DNA, with the this compound sugar moiety interacting in the grooves acs.orgresearchgate.netresearchgate.net. These studies often reveal specific interactions, such as hydrogen bonds formed by the this compound's amino group with DNA bases or phosphate (B84403) groups, which are critical for stabilizing the drug-DNA complex researchgate.netoup.com. For example, docking studies have shown that the amino group of the this compound moiety in doxorubicin forms hydrogen bonds with residues in helix H of a binding protein (DBS-II), acting as a helix cap pnas.org. Docking has also been used to rationalize the increased binding affinity of modified anthracyclines, such as bisintercalating agents, by analyzing the positioning of the this compound moiety within the DNA minor groove acs.org. These studies provide valuable hypotheses about ligand-target interactions that can guide experimental investigations.

Biochemical and Biophysical Methods for Enzymatic and Interaction Studies

Biochemical and biophysical methods are essential for experimentally characterizing the enzymes involved in this compound biosynthesis and quantifying the binding interactions of this compound-containing molecules with biological targets.

Kinetic Characterization of Daunosamine Biosynthetic Enzymes

The biosynthesis of the activated sugar donor, dTDP-L-daunosamine, is a complex process involving a series of enzymatic steps. Key enzymes identified in the daunorubicin/doxorubicin gene cluster include DnmL (thymidylyl transferase), DnmM (4,6-dehydratase), DnmU (epimerase), DnmT (hydratase), DnmJ (aminotransferase), and DnmV (ketoreductase) mdpi.comresearchgate.netbiosynth.com. These enzymes sequentially modify a glucose precursor to form dTDP-L-daunosamine mdpi.comresearchgate.net.

Recent research has focused on reconstituting this pathway in vitro to study enzyme kinetics and identify bottlenecks acs.orgresearchgate.netnih.govacs.org. Kinetic analysis of the aminotransferase DnmJ, which catalyzes a limiting step in the pathway, has been performed. For DnmJ, kinetic parameters such as a kcat value of (3.0 ± 1.6) × 10–4 s–1 and a KM of 0.25 ± 0.17 mM were determined when acting on a specific substrate acs.org. Such kinetic data are crucial for understanding the efficiency and regulation of this compound biosynthesis and for potential metabolic engineering efforts.

Table 1: Kinetic Parameters of Daunosamine Biosynthetic Enzyme DnmJ

| Enzyme | Catalyzed Reaction | kcat (s⁻¹) | KM (mM) | Reference |

| DnmJ | Aminotransferase | (3.0 ± 1.6) × 10⁻⁴ | 0.25 ± 0.17 | acs.org |

Binding Assays for Daunosamine-Containing Molecules with Nucleic Acids and Proteins

Biophysical techniques are widely used to quantify the binding affinities and kinetics of this compound-containing molecules, primarily anthracyclines, to their biological targets, such as DNA and proteins.

DNA Binding: Techniques like Surface Plasmon Resonance (SPR), UV-Vis spectroscopy, circular dichroism (CD), and Nuclear Magnetic Resonance (NMR) are employed to study anthracycline-DNA interactions acs.orgvela-labs.at. SPR can determine association and dissociation rate constants (ka, kd) and equilibrium constants (KD) vela-labs.at. For example, a novel bisintercalating anthracycline (WP762), linked via its this compound moieties, exhibited an ultratight binding constant of 7.3 (±0.2) × 1012 M-1 to herring sperm DNA acs.orgresearchgate.net. Calorimetry and UV melting experiments further confirm these strong interactions researchgate.net. NMR studies provide detailed structural information, identifying specific contacts between the this compound sugar and DNA bases, such as chemical shift changes and intermolecular contacts involving this compound sugar protons acs.org. Free energy calculations, often derived from MD simulations and validated by experimental data, also quantify the binding contributions of different molecular parts, including the this compound sugar whiterose.ac.uknih.gov. The this compound sugar's contribution to doxorubicin binding to DNA has been estimated to be around -3.6 ± 1.1 kcal mol–1 nih.gov.

Protein Binding: Binding assays are also used to characterize the interactions of anthracyclines with proteins. For instance, studies have investigated the binding of doxorubicin to a protein (DBS-II), revealing specific interactions with the amino group of the this compound moiety pnas.org. Techniques like SPR can be adapted to measure these protein-ligand interactions, providing kinetic and affinity data vela-labs.at.

Prospective Research Directions in Daunosamine Chemistry and Glycobiology

Development of Novel and Efficient Stereoselective Synthetic Routes

Key research thrusts include:

Asymmetric Catalysis: The application of novel chiral catalysts to control the stereochemistry at key steps, such as glycosylation and the introduction of the amino group. This approach aims to create the desired stereoisomers with high selectivity, which is crucial for biological activity.

Flow Chemistry: The adaptation of synthetic routes to continuous flow processes. This can enhance reaction efficiency, improve safety and scalability, and facilitate purification, making the production of daunosamine (B1196630) derivatives more cost-effective for preclinical and clinical studies. hilarispublisher.com

Carbohydrate Scaffolds: The use of readily available sugars as starting materials for concise synthetic pathways. For example, methods for the transformation of rhamnose into activated daunosamine derivatives have been explored and continue to be an area of interest for refinement. documentsdelivered.com

Novel Reactions: The exploration of new chemical reactions, such as modified Mitsunobu reactions or intramolecular conjugate additions, to construct the daunosamine core. documentsdelivered.comrsc.org These methods can offer alternative and potentially more efficient pathways to the target molecule and its analogs.

Progress in these areas will not only facilitate the synthesis of D-daunosamine itself but also enable the creation of a diverse library of analogs with modified structures for structure-activity relationship (SAR) studies.

Advanced Pathway Engineering for Sustainable Production and Diversification of Daunosamine Glycosides

Metabolic and pathway engineering in microbial hosts offers a promising and sustainable alternative to chemical synthesis for the production of daunosamine and its glycosylated derivatives. nih.gov By harnessing and modifying the natural biosynthetic machinery, researchers can produce these complex molecules from simple feedstocks.

Future research in this domain will likely concentrate on:

Glycodiversification: A significant advantage of biosynthetic approaches is the potential for "glycodiversification". By introducing enzymes from other pathways, such as ketoreductases with different stereospecificity, it is possible to produce novel sugar donors, like dTDP-L-acosamine (the C-4 epimer of dTDP-L-daunosamine). nih.govacs.org These new sugars can then be attached to aglycones using promiscuous glycosyltransferases, leading to the creation of novel anthracycline analogs with potentially improved therapeutic properties, such as reduced cardiotoxicity. nih.gov

Multi-Enzyme Cascade Reactions: Developing one-pot, multi-enzyme cascade reactions in vitro or in whole-cell systems can streamline the production process. nih.gov This involves co-expressing multiple enzymes in a single host or mixing engineered cell modules to create a synthetic metabolic network, enhancing the efficiency of converting simple sugars into complex glycosides. nih.govnih.gov

The table below summarizes key enzymes in the dTDP-L-daunosamine biosynthetic pathway, which are primary targets for pathway engineering efforts. nih.gov

| Enzyme Gene | Enzyme Function | Role in Pathway |

| dnmL | Transferase | Initiates the pathway from D-glucose-1-phosphate. |

| dnmM | Dehydratase | Catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose. |

| dnmU | Epimerase | Converts the intermediate via epimerization. |

| dnmJ | Aminotransferase | Adds an amino group at the C-3 position. |

| dnmV | Ketoreductase | Reduces the ketone at the C-4 position to produce dTDP-L-daunosamine. |

| dnrS/dnrQ | Glycosyltransferase | Transfers the daunosamine moiety to the aglycone. |

Integrative Computational and Experimental Approaches for Deeper Mechanistic Understanding

A thorough understanding of the enzymatic mechanisms within the daunosamine biosynthetic pathway is crucial for rational engineering and the development of novel inhibitors or catalysts. The integration of computational chemistry with experimental techniques is a powerful strategy to achieve this.

Prospective research directions include:

Enzyme Kinetics and Bottleneck Identification: Detailed kinetic analysis of each enzyme in the pathway is essential. nih.gov Experimental studies have reconstituted the dTDP-L-daunosamine pathway in vitro, allowing for the identification of rate-limiting steps and competing side reactions. nih.govacs.org Future work will involve more extensive kinetic characterization under various conditions.

Structural Biology: Solving the high-resolution crystal structures of the biosynthetic enzymes (e.g., aminotransferases, ketoreductases, glycosyltransferases) provides a static snapshot of their active sites. This information is fundamental for understanding substrate binding and catalysis.

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can complement static crystal structures. These computational tools can model enzyme dynamics, map reaction pathways, and calculate activation energies, providing deep insights into how these enzymes function and achieve their specificity.

Directed Evolution: Guided by computational models, directed evolution can be used to engineer enzymes with altered substrate specificity or improved catalytic efficiency. youtube.com For instance, engineering a glycosyltransferase to more efficiently accept novel sugar donors could significantly enhance the production of new glycosides. youtube.com

By combining these approaches, researchers can build predictive models of the biosynthetic pathway, enabling more precise and effective engineering strategies.

Exploration of Daunosamine in Emerging Glycosylated Natural Products and Their Bioactivities

Glycosylation is a critical factor in the biological activity of many natural products, influencing their solubility, stability, and interaction with cellular targets. nih.govfrontiersin.org While daunosamine is famously associated with anthracyclines, there is significant potential for its discovery in novel molecular scaffolds from diverse biological sources.

Future research will focus on:

Genome Mining: With the increasing availability of microbial genome sequences, genome mining has become a powerful tool for discovering new natural product biosynthetic gene clusters (BGCs). frontiersin.org Searching for clusters that contain genes for daunosamine biosynthesis alongside unknown polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) genes could lead to the identification of entirely new classes of daunosamine-containing compounds. frontiersin.org

Exploring Untapped Environments: Actinomycetes, particularly from unique environments like marine sediments or insect microbiomes, are a rich source of novel glycosylated natural products. frontiersin.orgnih.gov Screening these organisms for new bioactive molecules may reveal novel daunosamine conjugates.

Bioactivity Screening: Newly discovered daunosamine glycosides will be screened against a wide range of biological targets. The sugar moiety is often essential for molecular recognition, and new aglycone-daunosamine combinations could exhibit novel pharmacological activities, including antibacterial, antifungal, or different anticancer properties. frontiersin.orgnih.gov

Analog Synthesis: The synthesis of new derivatives of known daunosamine-containing drugs is an ongoing effort to improve efficacy and overcome drug resistance. researchgate.net For example, modifications to the daunosamine moiety itself, such as creating amidino-daunorubicin analogs, have been shown to overcome drug resistance in cancer cell lines. researchgate.net

Innovations in Analytical and Characterization Technologies for Complex Daunosamine Conjugates

The structural complexity of daunosamine glycosides and their conjugates, such as peptide-drug conjugates, presents significant analytical challenges. nih.gov The labile nature of the O-glycosidic bond can lead to in-source fragmentation during mass spectrometry analysis, complicating structural elucidation. nih.gov Innovations in analytical technologies are essential for the reliable characterization of these molecules.

Key areas for future development and application include:

High-Resolution Mass Spectrometry (HRMS): HRMS provides high accuracy and resolving power, which is critical for determining the elemental composition and identifying modifications in complex conjugates. azolifesciences.com Advanced fragmentation techniques that minimize the cleavage of the glycosidic bond are needed for comprehensive structural analysis. nih.gov

Multi-Dimensional Chromatography: Techniques like two-dimensional liquid chromatography (2D-LC) offer enhanced separation of complex mixtures, which is vital for purifying and analyzing different glycosylated isoforms or impurities in a sample. pharmafocusamerica.com